4-Methoxybenzyl 3-oxocyclobutanecarboxylate

Overview

Description

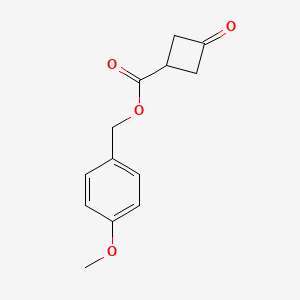

4-Methoxybenzyl 3-oxocyclobutanecarboxylate is an organic compound with the molecular formula C13H14O4. It is a derivative of cyclobutanecarboxylate, featuring a 4-methoxybenzyl group and a 3-oxo substituent on the cyclobutane ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxybenzyl 3-oxocyclobutanecarboxylate typically involves the esterification of 3-oxocyclobutanecarboxylic acid with 4-methoxybenzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation or crystallization to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

4-Methoxybenzyl 3-oxocyclobutanecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the 3-oxo group to a hydroxyl group, forming alcohol derivatives.

Substitution: The methoxy group on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be employed for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxybenzyl 3-oxocyclobutanecarboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Industry: Used in the production of fine chemicals and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxybenzyl 3-oxocyclobutanecarboxylate depends on the specific reactions it undergoes. In general, the compound can interact with various molecular targets through its functional groups. For example, the 3-oxo group can participate in nucleophilic addition reactions, while the methoxybenzyl group can engage in aromatic interactions. These interactions can influence the compound’s reactivity and its role in different chemical processes.

Comparison with Similar Compounds

4-Methoxybenzyl 3-oxocyclobutanecarboxylate can be compared with other similar compounds such as:

4-Methoxybenzyl 3-oxocyclopentanecarboxylate: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.

4-Methoxybenzyl 3-oxocyclohexanecarboxylate: Similar structure but with a cyclohexane ring.

4-Methoxybenzyl 3-oxocycloheptanecarboxylate: Similar structure but with a cycloheptane ring.

The uniqueness of this compound lies in its cyclobutane ring, which imparts distinct reactivity and steric properties compared to its cyclopentane, cyclohexane, and cycloheptane analogs.

Biological Activity

4-Methoxybenzyl 3-oxocyclobutanecarboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and cellular signaling pathways. This article delves into the biological activity of this compound, examining its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structural features that contribute to its biological activity. The presence of a methoxy group and a cyclobutane ring enhances its interaction with biological targets.

The primary mechanism of action for this compound involves the inhibition of serine/threonine protein kinases, particularly the p21-activated kinase (PAK) family. PAKs play crucial roles in various cellular processes, including:

- Cytoskeletal organization

- Cell proliferation

- Cell differentiation

- Cell survival

Inhibition of PAK activity can disrupt these processes, making it a valuable target for cancer therapies, especially in hyperproliferative conditions .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines by modulating PAK signaling pathways. For instance:

- Breast Cancer: High expression levels of PAK1 have been linked to aggressive breast tumors. Inhibiting PAK1 with this compound may reduce tumor growth and improve patient outcomes .

- Lung Cancer: Aberrant expression of PAKs in non-small cell lung cancers (NSCLCs) suggests that targeting these kinases could be a therapeutic strategy .

Case Studies

- Inhibition of PAK Activity : A study demonstrated that treatment with this compound led to a significant decrease in cell viability in breast cancer cell lines, correlating with reduced PAK activity .

- Combination Therapy : In preclinical models, combining this compound with standard chemotherapeutics enhanced the overall efficacy against resistant cancer cell lines, indicating its potential as an adjunct therapy .

Data Summary

| Feature | Description |

|---|---|

| Chemical Formula | C₁₁H₁₄O₃ |

| CAS Number | Not specified |

| Biological Target | PAK family (serine/threonine kinases) |

| Primary Application | Cancer treatment (hyperproliferative disorders) |

| Mechanism | Inhibition of cellular signaling pathways |

Future Directions

The ongoing research into this compound highlights its potential as a therapeutic agent in oncology. Future studies should focus on:

- Mechanistic Studies : Further elucidating the specific pathways affected by this compound.

- Clinical Trials : Evaluating its safety and efficacy in human subjects.

- Combination Therapies : Exploring synergistic effects with existing cancer treatments.

Properties

IUPAC Name |

(4-methoxyphenyl)methyl 3-oxocyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c1-16-12-4-2-9(3-5-12)8-17-13(15)10-6-11(14)7-10/h2-5,10H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMWOHJOGDOGYLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC(=O)C2CC(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.